Journal Name:ECS Journal of Solid State Science and Technology
Journal ISSN:2162-8769
IF:2.483
Journal Website:http://jss.ecsdl.org/
Year of Origin:0
Publisher:Electrochemical Society, Inc.
Number of Articles Per Year:325
Publishing Cycle:
OA or Not:Not
Transcending the Trade-off in Refractive Index and Abbe Number for Highly Refractive Polymers: Synergistic Effect of Polarizable Skeletons and Robust Hydrogen Bonds
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-08-18 , DOI: 10.1021/acspolymersau.2c00030
High-refractive-index polymers (HRIPs) are attractive materials for the development of optical devices with high performances. However, because practical components and structures for HRIPs are limited from the viewpoint of synthetic techniques, it has proved difficult using traditional strategies to enhance the refractive index (RI) of HRIPs to more than a certain degree (over 1.8) while maintaining their visible transparency. Here, we found that poly(phenylene sulfide) (PPS) derivatives featuring both methylthio and hydroxy groups can simultaneously exhibit balanced properties of an ultrahigh RI of nD = 1.85 and Abbe number of νD = 20 owing to the synergistic effect of high molar refraction and dense intermolecular hydrogen bonds (H-bonds). This brand new strategy is anticipated to contribute to the development of HRIPs displaying ultrahigh RI with adequate Abbe numbers beyond the empirical nD–νD threshold, which has not been achieved to date.
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Open Macromolecular Genome: Generative Design of Synthetically Accessible Polymers
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2023-03-29 , DOI: 10.1021/acspolymersau.3c00003
A grand challenge in polymer science lies in the predictive design of new polymeric materials with targeted functionality. However, de novo design of functional polymers is challenging due to the vast chemical space and an incomplete understanding of structure–property relations. Recent advances in deep generative modeling have facilitated the efficient exploration of molecular design space, but data sparsity in polymer science is a major obstacle hindering progress. In this work, we introduce a vast polymer database known as the Open Macromolecular Genome (OMG), which contains synthesizable polymer chemistries compatible with known polymerization reactions and commercially available reactants selected for synthetic feasibility. The OMG is used in concert with a synthetically aware generative model known as Molecule Chef to identify property-optimized constitutional repeating units, constituent reactants, and reaction pathways of polymers, thereby advancing polymer design into the realm of synthetic relevance. As a proof-of-principle demonstration, we show that polymers with targeted octanol–water solubilities are readily generated together with monomer reactant building blocks and associated polymerization reactions. Suggested reactants are further integrated with Reaxys polymerization data to provide hypothetical reaction conditions (e.g., temperature, catalysts, and solvents). Broadly, the OMG is a polymer design approach capable of enabling data-intensive generative models for synthetic polymer design. Overall, this work represents a significant advance, enabling the property targeted design of synthetic polymers subject to practical synthetic constraints.
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A Field Guide to Optimizing Peptoid Synthesis
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-09-15 , DOI: 10.1021/acspolymersau.2c00036
N-Substituted glycines (peptoids) are a class of peptidomimetic molecules used as materials for health, environmental, and drug delivery applications. Automated solid-phase synthesis is the most widely used approach for preparing polypeptoids, with a range of published protocols and modifications for selected synthetic targets. Simultaneously, emerging solution-phase syntheses are being leveraged to overcome limitations in solid-phase synthesis and access high-molecular weight polypeptoids. This Perspective aims to outline strategies for the optimization of both solid- and solution-phase synthesis, provide technical considerations for robotic synthesizers, and offer an outlook on advances in synthetic methodologies. The solid-phase synthesis sections explore steps for protocol optimization, accessing complex side chains, and adaptation to robotic synthesizers; the sections on solution-phase synthesis cover the selection of initiators, side chain compatibility, and strategies for controlling polymerization efficiency and scale. This text acts as a “field guide” for researchers aiming to leverage the flexibility and adaptability of peptoids in their research.
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Self-Healing Thermosensitive Hydrogel for Sustained Release of Dexamethasone for Ocular Therapy
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-11-03 , DOI: 10.1021/acspolymersau.2c00038
The aim of this study was to develop an injectable hydrogel delivery system for sustained ocular delivery of dexamethasone. To this end, a self-healing hydrogel consisting of a thermosensitive ABA triblock copolymer was designed. The drug was covalently linked to the polymer by copolymerization of methacrylated dexamethasone with N-isopropylacrylamide (NIPAM) and N-acryloxysuccinimide (NAS) through reversible addition–fragmentation chain transfer (RAFT) polymerization, using poly(ethylene glycol) (PEG) functionalized at both ends with a chain transfer agent (CTA). Hydrogel formation was achieved by mixing aqueous solutions of the formed thermosensitive polymer (with a cloud point of 23 °C) with cystamine at 37 °C, to result in covalent cross-linking due to the reaction of the N-hydroxysuccimide (NHS) functionality of the polymer and the primary amines of cystamine. Rheological analysis showed both thermogelation and covalent cross-linking at 37 °C, as well as the self-healing properties of the formed network, which was attributed to the presence of disulfide bonds in the cystamine cross-links, making the system injectable. The release of dexamethasone from the hydrogel occurred through ester hydrolysis following first-order kinetics in an aqueous medium at pH 7.4 over 430 days at 37 °C. Based on simulations, administration of 100 mg of hydrogel would be sufficient for maintaining therapeutic levels of dexamethasone in the vitreous for at least 500 days. Importantly, dexamethasone was released from the hydrogel in its native form as determined by LC–MS analysis. Cytocompatibility studies showed that at clinically relevant concentrations, both the polymer and the cross-linker were well tolerated by adult retinal pigment epithelium (ARPE-19) cells. Moreover, the hydrogel did not show any toxicity to ARPE-19 cells. The injectability of the hydrogel, together with the long-lasting release of dexamethasone and good cytocompatibility with a retinal cell line, makes this delivery system an attractive candidate for treatment of ocular inflammatory diseases.
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Distribution Cutoff for Clusters near the Gel Point
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-07-12 , DOI: 10.1021/acspolymersau.2c00020
The mechanical and dynamic properties of developing networks near the gel point are susceptible to the distribution of clusters coexisting with percolating networks. The distribution of cluster numbers follows a broad power law, wrapped by a cutoff function that rapidly decays at a characteristic size. The form of the cutoff function has been speculated based on known results from lattice percolation and, in certain cases, solved. We obtained this cutoff function from simulated dynamic clusters of polymeric precursor chains using a hybrid Monte Carlo algorithm. The results obtained from three different precursor chain lengths are consistent with each other and are consistent with the expectation from lattice percolation.
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Plasticization of a Semicrystalline Metallosupramolecular Polymer Network
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-11-09 , DOI: 10.1021/acspolymersau.2c00044
The assembly of ligand-functionalized (macro)monomers with suitable metal ions affords metallosupramolecular polymers (MSPs). On account of the reversible and dynamic nature of the metal–ligand complexes, these materials can be temporarily (dis-)assembled upon exposure to a suitable stimulus, and this effect can be exploited to heal damaged samples, to facilitate processing and recycling, or to enable reversible adhesion. We here report on the plasticization of a semicrystalline, stimuli-responsive MSP network that was assembled by combining a low-molecular-weight building block carrying three 2,6-bis(1′-methylbenzimidazolyl) pyridine (Mebip) ligands and zinc bis(trifluoromethylsulfonyl)imide (Zn(NTf2)2). The pristine material exhibits high melting (Tm = 230 °C) and glass transition (Tg ≈ 157 °C) temperatures and offers robust mechanical properties between these temperatures. We show that this regime can be substantially extended through plasticization. To achieve this, the MSP network was blended with diisodecyl phthalate. The weight fraction of this plasticizer was systematically varied, and the thermal and mechanical properties of the resulting materials were investigated. We show that the Tg can be lowered by more than 60 °C and the toughness above the Tg is considerably increased.
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Prediction and Interpretation of Polymer Properties Using the Graph Convolutional Network
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-01-21 , DOI: 10.1021/acspolymersau.1c00050
We present machine learning models for the prediction of thermal and mechanical properties of polymers based on the graph convolutional network (GCN). GCN-based models provide reliable prediction performances for the glass transition temperature (Tg), melting temperature (Tm), density (ρ), and elastic modulus (E) with substantial dependence on the dataset, which is the best for Tg (R2 ∼ 0.9) and worst for E (R2 ∼ 0.5). It is found that the GCN representations for polymers provide prediction performances of their properties comparable to the popular extended-connectivity circular fingerprint (ECFP) representation. Notably, the GCN combined with the neural network regression (GCN-NN) slightly outperforms the ECFP. It is investigated how the GCN captures important structural features of polymers to learn their properties. Using the dimensionality reduction, we demonstrate that the polymers are organized in the principal subspace of the GCN representation spaces with respect to the backbone rigidity. The organization in the representation space adaptively changes with the training and through the NN layers, which might facilitate a subsequent prediction of target properties based on the relationships between the structure and the property. The GCN models are found to provide an advantage to automatically extract a backbone rigidity, strongly correlated with Tg, as well as a potential transferability to predict other properties associated with a backbone rigidity. Our results indicate both the capability and limitations of the GCN in learning to describe polymer systems depending on the property.
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Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2023-05-04 , DOI: 10.1021/acspolymersau.3c00004
Chemically crosslinked elastomers are a class of polymeric materials with properties that render them useful as adhesives, sealants, and in other engineering applications. Poly(γ-methyl-ε-caprolactone) (PγMCL) is a hydrolytically degradable and compostable aliphatic polyester that can be biosourced and exhibits competitive mechanical properties to traditional elastomers when chemically crosslinked. A typical limitation of chemically crosslinked elastomers is that they cannot be reprocessed; however, the incorporation of dynamic covalent bonds can allow for bonds to reversibly break and reform under an external stimulus, usually heat. In this work, we study the dynamic behavior and mechanical properties of PγMCL elastomers synthesized from aliphatic dianhydride crosslinkers. The crosslinked elastomers in this work were synthesized using the commercially available crosslinkers, 1,2,4,5-cyclohexanetetracarboxylic dianhydride, and 1,2,3,4-cyclobutanetetracarboxylic dianhydride and three-arm hydroxy-telechelic PγMCL star polymers. Stress relaxation experiments on the crosslinked networks showed an Arrhenius dependence of viscosity with temperature with an activation energy of 118 ± 8 kJ/mol, which agrees well with the activation energy of transesterification exchange chemistry obtained from small molecule model studies. Dynamic mechanical thermal analysis and rheological experiments confirmed the dynamic nature of the networks and provided insight into the mechanism of exchange (i.e., associative or dissociative). Tensile testing showed that these materials can exhibit high strains at break and low Young’s moduli, characteristic of soft and strong elastomers. By controlling the exchange chemistry and understanding the effect of macromolecular structure on mechanical properties, we prepared the high-performance elastomers that can be potentially reprocessed at moderately elevated temperatures.
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Supramolecular Polymer Brushes
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2023-02-08 , DOI: 10.1021/acspolymersau.2c00067
Polymer brushes are thin polymer films that consist of densely grafted, chain-end tethered polymers. These thin polymer films can be produced either by anchoring presynthesized chain-end functional polymers to the surface of interest (“grafting to”), or by using appropriately modified surfaces to facilitate growth of polymer chains from the substrate (“grafting from”). The vast majority of polymer brushes that have been prepared and studied so far involved chain-end tethered polymer assemblies that are anchored to the surface via covalent bonds. In contrast, the use of noncovalent interactions to prepare chain-end tethered polymer thin films is much less explored. Anchoring or growing polymer chains using noncovalent interactions results in supramolecular polymer brushes. Supramolecular polymer brushes may possess unique chain dynamics as opposed to their covalently tethered counterparts, which could provide avenues to, for example, renewable or (self-)healable surface coatings. This Perspective article provides an overview of the various approaches that have been used so far to prepare supramolecular polymer brushes. After presenting an overview of the various approaches that have been used to prepare supramolecular brushes via the “grafting to” strategy, examples will be presented of strategies that have been successfully applied to produce supramolecular polymer brushes via “grafting from” methods.
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Enabling the Polymer Circular Economy: Innovations in Photoluminescent Labeling of Plastic Waste for Enhanced Sorting
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-12-12 , DOI: 10.1021/acspolymersau.2c00040
It is widely accepted that moving from a linear to circular economy for plastics will be beneficial to reduce plastic pollution in our environment and to prevent loss of material value. However, challenges within the sorting of plastic waste often lead to contaminated waste streams that can devalue recyclates and hinder reprocessing. Therefore, the improvement of the sorting of plastic waste can lead to dramatic improvements in recyclate quality and enable circularity for plastics. Here, we discuss current sorting methods for plastic waste and review labeling techniques to enable enhanced sorting of plastic recyclates. Photoluminescent-based labeling is discussed in detail, including UV–vis organic and inorganic photoluminescent markers, infrared up-conversion, and X-ray fluorescent markers. Methods of incorporating labels within packaging, such as extrusion, surface coatings, and incorporation within external labels are also discussed. Additionally, we highlight some practical models for implementing some of the sorting techniques and provide an outlook for this growing field of research.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
16.70 24 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://ecsdl.org/site/ecs/manuscript_submissions.xhtml